4-(Benzyloxy)-1h-indazole
Overview
Description
4-(Benzyloxy)-1H-indazole is a derivative of the indazole moiety, which is a heterocyclic compound consisting of a benzene ring fused to a pyrazole ring. The benzyloxy group attached to the indazole core suggests modifications that could impact the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of indazole derivatives can be achieved through various methods. For instance, 1-benzyl-4-phenyl-1H-1,2,3-triazole was prepared using an environmentally friendly procedure, which could potentially be adapted for the synthesis of 4-(Benzyloxy)-1H-indazole . Another approach involves the 1,3-dipolar cycloaddition of nitrile imines to benzyne, which affords N(1)-C(3) disubstituted indazoles in moderate to excellent yields . This method could be modified to introduce a benzyloxy group at the appropriate position on the indazole ring.
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by the presence of nitrogen atoms within the heterocyclic core, which can influence the electronic distribution and reactivity of the molecule. The benzyloxy group is likely to affect the electronic properties of the indazole ring due to its electron-donating nature. The chemical structures of indazole derivatives are typically elucidated using spectroscopic methods such as IR, 1H-NMR, and 13C-NMR .
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions. For example, nucleophilic substitution reactions with different nucleophiles under microwave conditions can yield a diverse set of 2-substituted 1H-indazolones . The presence of a benzyloxy group could influence the reactivity of the indazole ring in such substitution reactions. Additionally, the photolysis of certain precursors can lead to the formation of 1H-indazole derivatives, suggesting that photochemical methods could be explored for the synthesis of 4-(Benzyloxy)-1H-indazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives, such as their photophysical, redox, and thermal properties, can be characterized to determine their potential applications. Some indazole derivatives exhibit high fluorescence quantum yields and good thermal stabilities, which could make them suitable for applications like OLEDs . The introduction of a benzyloxy group could further modify these properties, potentially enhancing the compound's utility in various fields.
Scientific Research Applications
Synthesis and Characterization
- A New Synthesis Route of 4-(Benzyloxy)-1H-Indazole: This compound has been synthesized via a five-step reaction starting from 2-methyl-3-nitrophenol, demonstrating a high total yield of 76.3%. The synthesized compound was characterized using FTIR, 1H NMR, and ESI-MS, highlighting its potential for further chemical and pharmacological studies (Tang Yan-feng, 2012).
Anticancer Potential
- Antiproliferative Activity in Cancer Cell Lines: 1H-Benzo[f]indazole-4,9-dione derivatives, structurally related to 4-(Benzyloxy)-1H-Indazole, demonstrated significant antiproliferative activity on KATO-III and MCF-7 cell lines, suggesting their potential as anticancer agents (Molinari et al., 2015).
Chemical and Biological Properties
- Review on Indazole Derivatives: A comprehensive review on the chemistry, synthesis, and biological activities of indazole derivatives, including those related to 4-(Benzyloxy)-1H-Indazole, has been provided. This includes their application in treating various diseases, highlighting their importance in medicinal chemistry (Mal et al., 2022).
Applications in Organic Light-Emitting Diodes (OLEDs)
- Potential Use in OLED Applications: Synthesized oxadisilole-fused 1H-benzo[f]- and 1H-naphtho[2,3-f]indazoles, structurally similar to 4-(Benzyloxy)-1H-Indazole, have shown potential as deep-blue emitters for OLED applications due to their high fluorescence quantum yields and good thermal stabilities (Zhang et al., 2013).
Antispermatogenic Agents
- Investigation as Antispermatogenic Agents: Halogenated 1-benzylindazole-3-carboxylic acids, related to 4-(Benzyloxy)-1H-Indazole, have been studied for their antispermatogenic activity, showing potent effects in reducing testicular weight and inhibiting spermatogenesis (Corsi & Palazzo, 1976).
Activation of Nitric Oxide Receptor
- Activators of Soluble Guanylate Cyclase: Novel benzazole derivatives, including those structurally related to 4-(Benzyloxy)-1H-Indazole, have been identified as potent activators of the nitric oxide receptor, soluble guanylate cyclase. These compounds also showed potential in inhibiting platelet aggregation (Selwood et al., 2001).
Mechanism of Action
Target of Action
Compounds with similar structures have shown potential as antibacterial agents . For instance, benzimidazole bridged benzophenone substituted indole scaffolds have been tested for in vitro antimicrobial activity, and FtsZ, a key functional protein in bacterial cell division, has been recognized as a potential target .
Mode of Action
It is known that the benzylic hydrogens of alkyl substituents on a benzene ring, such as in 4-(benzyloxy)-1h-indazole, are activated toward free radical attack . This activation enhances the reactivity of the compound, potentially influencing its interaction with its targets .
Biochemical Pathways
The compound’s structure suggests it may influence pathways involving benzophenone, indole, and benzimidazole moieties . These moieties are important frameworks in the discovery of innovative drugs .
Result of Action
The compound’s structure suggests it may have potential as an antibacterial agent
Action Environment
The action, efficacy, and stability of 4-(Benzyloxy)-1h-indazole may be influenced by various environmental factors. For instance, the compound’s reactivity may be enhanced in certain solvents due to the activation of the benzylic hydrogens of alkyl substituents on its benzene ring . Additionally, the compound’s action may be influenced by the presence of glucose, as suggested by the glucose-dependent insulin secretion observed with BETP .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-phenylmethoxy-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-5-11(6-3-1)10-17-14-8-4-7-13-12(14)9-15-16-13/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYOLSBHUABXAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630903 | |
Record name | 4-(Benzyloxy)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-1h-indazole | |
CAS RN |
850364-08-8 | |
Record name | 4-(Benzyloxy)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic methods were used to confirm the structure of 4-(Benzyloxy)-1H-indazole?
A1: The research article states that the structure of 4-(Benzyloxy)-1H-indazole was confirmed using Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), and electrospray ionization mass spectrometry (ESI-MS) [].
Q2: What is the reported overall yield of the synthesized 4-(Benzyloxy)-1H-indazole?
A2: The five-step synthesis route, starting from 2-methyl-3-nitrophenol, resulted in a total yield of 76.3% for 4-(Benzyloxy)-1H-indazole [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.